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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

Fenticonazole Nitrate Synthesis Process

The synthesis of Fenticonazole nitrate, as outlined in the patent, is a multi-step process starting from

thiophenol and para-aminobenzoic acid. The flowchart below illustrates the complete workflow.
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Y
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Y
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Diagram of the 7-step synthesis workflow for Fenticonazole nitrate.

The table below summarizes the reagents, conditions, and yields for key steps in this synthesis [1] [2].

Step Key Reagents & Conditions Product Yield
1 Cuprous oxide, Thiophenol, Ethanol, Reflux 3h Benzene sulfydryl ~99%
copper
2 Diazotization: NaNOz, H2SOa4, 0-5°C. lodination: KI, 4-lodobenzoic acid Information
40°C missing
3a 4-lodobenzoic acid, Benzene sulfydryl copper, 4-Benzene Information
Quinoline/Pyridine, 100-200°C Thiosalicylic acid missing
3b Esterification: Methanol, H2SOa4, Reflux 12h 4-Benzene Information
Thiosalicylic acid missing
methyl esters
3c Reduction: LiAlHa4, Ether 4-Benzene sulfydryl Information
phenylcarbinol missing
3d Chlorination: Thionyl chloride, Dichloromethane, 0°C 4-Benzene sulfydryl Information
benzyl chloride missing
4 4-Benzene sulfydryl benzyl chloride, 1-(2,4- Fenticonazole nitrate Information
dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium (crude) missing
hydride, DMSO, 15-65°C
5 Purification: Silica gel column Fenticonazole nitrate Total yield
chromatography.\nSalification: Nitric acid ether (purified) >15%

This process achieves a total yield of over 15%, which is higher than the 10% yield reported in prior

solution.\nRecrystallization: 95% Ethanol

literature [1].
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Detailed Experimental Protocols

For researchers looking to replicate or build upon this work, here are the detailed methodologies for two

critical stages.

Step 4: Condensation Reaction and Salt Formation
(Fenticonazole Nitrate Crude) [1]

¢ Reaction Setup: Charge 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and anhydrous DMSO
into a reaction flask. Stir under nitrogen protection until the solid dissolves.

e Base Addition: Control the temperature between 15-35°C and slowly add sodium hydride (NaH) to
the mixture.

e Heating Phase: Warm the reaction to 45-65°C. Maintain this temperature until gas evolution ceases,
then cool back to 15-35°C.

e Coupling: Dissolve 4-benzene sulfydryl benzyl chloride in anhydrous DMSO. Slowly add this solution
to the reaction system from step 3.

e Stirring: Stir the mixture for about 12 hours, monitoring by TLC until the spot for 4-benzene sulfydryl
benzyl chloride disappears.

e Work-up: Pour the reaction mixture into water. Extract the aqueous layer with diethyl ether, combine
the organic phases, and wash with water until neutral.

e Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and slowly add an
excess of nitric acid in diethyl ether to the filtrate with stirring. An oily substance will separate.

e Crystallization: Refrigerate the mixture for about 24 hours for the oil to solidify. Collect the solid by
suction filtration, wash with ether, and recrystallize from 95% ethanol to obtain the nitrate crude
product.

Preparation of the Levorotatory Enantiomer [1]

¢ Diastereomeric Salt Formation: Dissolve 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol
racemate in acetone and heat to 42°C. Add an acetone solution of L-camphorsulfonic acid and stir for
30 minutes. Cool the mixture to allow a white precipitate to form, then filter.

¢ Liberation of (R)-(-)-Enantiomer: Suspend the white solid in distilled water. Add sodium bicarbonate
(NaHCO:3) to adjust the pH to 7-8. Extract the aqueous layer three times with dichloromethane.

¢ Purification: Wash the combined dichloromethane layers three times with a saturated sodium
chloride (NaCl) solution. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to
obtain crystals.
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¢ Recrystallization: Recrystallize the crude product from ethanol to obtain pure (R)-(-)-2-(1H-
imidazolyl-1)-(2,4-dichlorophenyl) ethanol.
o Analytical Data: mp = 113-114°C; [a]D2° = -100.10° (C 1.0 MeOH) [1].
¢ Synthesis of Levorotatory Fenticonazole Nitrate: Use the resolved (R)-(-)-alcohol intermediate in
the condensation reaction with 4-benzene sulfydryl benzyl chloride (as described in Step 4 above) to
obtain the final levorotatory Fenticonazole nitrate.

Activity and Formulation Considerations

The patent and other sources provide insights into the drug's activity and advanced formulation strategies.

e Enantiomer Activity: The patent demonstrates that the levorotatory form (L-isomer) of
Fenticonazole nitrate exhibits greater antibacterial activity than the racemate and the
dextrorotatory form (D-isomer) [1] [2]. This highlights the importance of chiral resolution for
potentially developing a more potent drug.

¢ Mechanism of Action: Fenticonazole nitrate is a broad-spectrum antifungal agent. Its primary
mechanism involves inhibiting the enzyme lanosterol 14a-demethylase, a key cytochrome P-450
enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4].
At high concentrations, it can also directly damage the fungal cell membrane, leading to cell death [4].

e Formulation R&D: Recent research focuses on overcoming the drug's low aqueous solubility. A 2025
study developed a novel cubogel (cubosomes in a gel) for enhanced vaginal delivery, showing high
drug entrapment (85.3%), sustained release over 8 hours, and improved penetration of the vaginal
mucosa [4]. Other patented formulations include micronized soft capsules to improve dissolution [5]
and suppositories [6].

Alternative and Improved Synthetic Routes

Subsequent patents have proposed alternative synthesis methods to address the limitations of the original

process.

¢ Challenges in Original Process: The use of sodium hydride in anhydrous DMSO requires strict
anhydrous and anaerobic conditions, as NaH is highly reactive, moisture-sensitive, and can pose
combustion risks, making it less suitable for industrial scale-up [7].

¢ Alternative Method: A later patent (CN107652238A) describes a phase-transfer catalysis method
using sodium hydroxide as a condensing agent [7]. This approach uses cheaper and safer reagents,
operates under simpler conditions with no special equipment requirements, and is considered more
suitable for large-scale production.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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